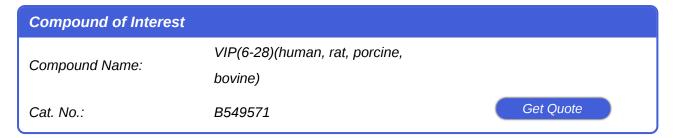


Application Notes and Protocols for Bovine VIP(6-28) Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Vasoactive Intestinal Peptide (VIP) (6-28) is a C-terminal fragment of the full-length VIP, a 28-amino acid neuropeptide. This fragment acts as a potent and specific antagonist of VIP receptors, primarily VPAC1 and VPAC2. By competitively binding to these receptors, bovine VIP(6-28) effectively blocks the downstream signaling cascades initiated by endogenous VIP. This makes it a valuable tool for studying the physiological and pathophysiological roles of VIP in various systems, including the gastrointestinal, cardiovascular, and central nervous systems. Its antagonistic properties are particularly relevant in research focused on inflammation, smooth muscle relaxation, and neurotransmission.

Data Presentation

The following table summarizes the key quantitative data for bovine VIP(6-28).



Property	Value	Source(s)
Molecular Weight	~2816.3 g/mol	[1]
Solubility in Water	Up to 20 mg/mL	[1]
Storage (Lyophilized)	-20°C for up to 1 year; desiccate	[2][3]
Storage (in Solution)	-20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles.	[2]
Solution Stability	Solutions are unstable; prepare fresh for optimal performance.	[4]
pH Stability	Stable in acidic to neutral solutions (pH ≤ 7); unstable in basic solutions.	[1][5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Bovine VIP(6-28)

This protocol outlines the steps for reconstituting the lyophilized peptide to prepare a stock solution.

Materials:

- Bovine VIP(6-28) lyophilized powder
- Sterile, nuclease-free water (primary solvent)
- 0.1% Acetic acid in sterile water (alternative solvent for basic peptides)
- Dimethyl sulfoxide (DMSO) (alternative solvent for hydrophobic peptides)
- Sterile, polypropylene microcentrifuge tubes



Calibrated micropipettes and sterile tips

Procedure:

- Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.
- Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

Solvent Selection:

- Primary Choice: For most applications, sterile, nuclease-free water is the recommended solvent. Bovine VIP(6-28) is readily soluble in water.[1]
- Alternative for Basic Peptides: If the peptide proves difficult to dissolve in water, a dilute solution of acetic acid (e.g., 0.1%) can be used.
- Alternative for Hydrophobic Peptides: For highly hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Note that DMSO can have effects in biological assays, so the final concentration should be kept to a minimum (typically <0.5%).

Reconstitution:

- Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
- Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

Aliquoting and Storage:

 Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.



- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
- Crucially, it is highly recommended to prepare solutions fresh for each experiment due to their inherent instability.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to prepare working concentrations for use in cell culture experiments.

Materials:

- Reconstituted bovine VIP(6-28) stock solution
- Sterile cell culture medium or appropriate assay buffer (e.g., PBS, HBSS)
- · Sterile microcentrifuge tubes and pipette tips

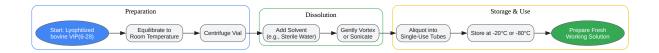
Procedure:

- Thawing: Thaw a single aliquot of the bovine VIP(6-28) stock solution at room temperature or on ice.
- Dilution:
 - Perform serial dilutions of the stock solution with the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.
 - \circ For example, to prepare a 10 μM working solution from a 1 mg/mL (~355 μM) stock solution, you would perform a 1:35.5 dilution.
- Application: Add the diluted peptide to your cell cultures as required by your experimental design.
- Discard Unused Solution: It is best practice to discard any unused portion of the thawed stock solution and the prepared working solutions to ensure the use of a consistently potent



antagonist in subsequent experiments.

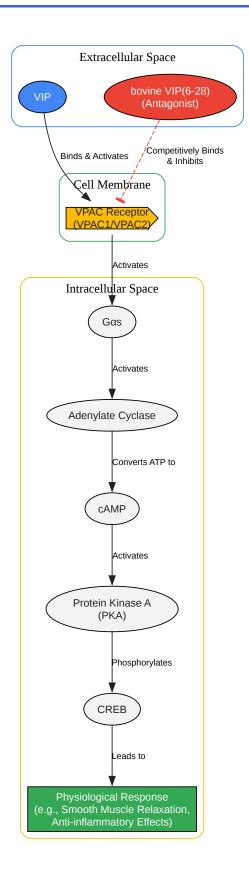
Mandatory Visualizations



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Caption: Workflow for dissolving and storing bovine VIP(6-28).





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Caption: Antagonistic action of bovine VIP(6-28) on the VIP signaling pathway.



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